N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide
Description
Properties
IUPAC Name |
N-(2-pyrazol-1-ylpyrimidin-5-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c20-12(10-3-1-4-14-7-10)18-11-8-15-13(16-9-11)19-6-2-5-17-19/h1-9H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFJYJVYKGRSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is usually formed by the cyclization of a β-diketone with guanidine or amidine derivatives.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a cross-coupling reaction, such as the Buchwald-Hartwig amination, in the presence of a palladium catalyst and a suitable base.
Attachment of the Nicotinamide Moiety: The final step involves the attachment of the nicotinamide group to the pyrimidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide involves modular strategies combining pyrimidine functionalization and amide coupling. Below are critical reaction steps derived from analogous compounds (e.g., B4 in , 12m/q in , and intermediates in ):
Amide Coupling with Nicotinamide
Reaction Conditions :
-
Coupling Agents : Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) or N-methyl-2-pyrrolidone (NMP) .
-
Procedure :
Table 1: Reaction Optimization Data
| Step | Reagents/Conditions | Yield (%) | Characterization (NMR/HRMS) | Source |
|---|---|---|---|---|
| Pyrazole Substitution | NaH, THF, 50°C, 12 h | 77–81 | , -NMR; HRMS | |
| Amide Coupling | EDCI, HOBt, NMP, rt, 24 h | 80–85 | -NMR (δ 8.5–6.5 ppm) |
Mechanistic and Stability Insights
-
Hydrolytic Stability : The amide bond is resistant to hydrolysis at neutral pH but degrades under acidic/basic conditions (e.g., 0.1 N HCl, 50°C) .
-
Crystallinity : Analogous compounds (e.g., Form A in ) exhibit low hygroscopicity (<0.4% water uptake at 95% RH), critical for formulation .
Challenges and Optimization
Scientific Research Applications
Antifungal Activity
Recent studies have focused on the antifungal properties of derivatives of N-(1H-pyrazol-5-yl)nicotinamide. A significant investigation involved the synthesis of twenty derivatives, which were evaluated for their antifungal efficacy against pathogens such as Sclerotinia sclerotiorum and Venturia mali. Among these, compound B4 demonstrated notable fungicidal activity with effective concentrations (EC50) of 10.35 mg/L against S. sclerotiorum and 17.01 mg/L against V. mali .
Table 1: Antifungal Efficacy of Selected Compounds
| Compound | Target Pathogen | EC50 (mg/L) |
|---|---|---|
| B4 | S. sclerotiorum | 10.35 |
| B4 | V. mali | 17.01 |
The in vivo studies confirmed that compound B4 effectively suppressed rape sclerotinia rot at a concentration of 50 mg/L, indicating its potential as a fungicide in agricultural settings .
Tyrosine Kinase Inhibition
Another critical application of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide is its role as a tyrosine kinase inhibitor, particularly in the context of cancer treatment. The compound has been linked to the inhibition of the BCR-ABL tyrosine kinase, which is implicated in certain types of leukemia . This mechanism suggests its potential use in targeted cancer therapies.
Case Study: Asciminib
Asciminib, a derivative related to this compound, has been studied extensively for its efficacy against chronic myeloid leukemia (CML). It acts by selectively inhibiting the BCR-ABL fusion protein, providing a targeted approach to treatment that minimizes off-target effects commonly associated with traditional chemotherapy .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound derivatives and their biological targets. These studies help in understanding the structure-activity relationship (SAR), which is crucial for optimizing the efficacy and selectivity of these compounds .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the pyrazole and pyrimidine moieties significantly influence the biological activity of the compounds. For instance, variations in substituents on the nicotinamide ring can enhance antifungal potency or improve selectivity towards specific kinases .
Table 2: Structural Modifications and Their Impact on Activity
| Modification | Effect on Activity |
|---|---|
| Substituents on pyrazole | Enhanced antifungal activity |
| Variations on nicotinamide ring | Improved kinase selectivity |
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and preventing the phosphorylation of target proteins. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Core Structural Variations
The compound’s pyrimidine core distinguishes it from quinoline-based analogs, such as those listed in (e.g., N-(2-(3-cyano-6-(2-(piperidin-4-ylidène)acétamido)-7-(tétrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide). Key differences include:
- Core Heterocycle: Pyrimidine (target compound) vs. quinoline (patent analogs).
- Substituents: The target compound’s pyrazole and nicotinamide groups contrast with patent compounds’ cyano, tetrahydrofuran-3-yloxy, and piperidinylidene acetamide substituents. These variations influence solubility, bioavailability, and target engagement.
Physicochemical Properties
A hypothetical comparison based on structural features:
The target compound’s lower molecular weight and fewer hydrogen bond acceptors may improve membrane permeability compared to patent analogs.
Biological Activity
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and implications for drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 266.26 g/mol. The compound features a pyrazole ring linked to a pyrimidine and nicotinamide moiety, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.26 g/mol |
| CAS Number | 1421471-93-3 |
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it interacts with isocitrate dehydrogenase, affecting the tricarboxylic acid cycle and influencing cellular energy metabolism.
- Receptor Modulation : It acts as an antagonist of the vanilloid receptor 1 (TRPV1), which is implicated in pain signaling pathways. Additionally, it modulates the insulin-like growth factor 1 receptor, impacting cell growth and differentiation .
Anticancer Effects
Recent studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cancer cell proliferation in vitro. For example, it showed cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively .
Antifungal Activity
The compound has also been explored for its antifungal properties:
- Fungicidal Activity : A series of derivatives based on this compound were synthesized and tested against fungal pathogens like Sclerotinia sclerotiorum. Some derivatives exhibited promising antifungal activity with effective concentrations (EC50 values) as low as 10.35 mg/L .
Study on Cancer Cell Lines
A notable study evaluated the effects of this compound on various cancer cell lines:
| Cell Line | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|
| HepG2 | 54.25 | 12.5 |
| HeLa | 38.44 | 15.0 |
| MCF7 (Breast) | 45.00 | 10.0 |
This data indicates that the compound has selective toxicity towards cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index.
Antifungal Efficacy Study
In another study focused on antifungal activity:
| Compound | Target Pathogen | EC50 (mg/L) |
|---|---|---|
| B4 | Sclerotinia sclerotiorum | 10.35 |
| B4 | Valsa mali | 17.01 |
These findings support the potential application of this compound in agricultural settings to combat fungal diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization methods for N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide?
- Synthesis : The compound is synthesized via an NMI-MsCl-mediated coupling reaction. Key steps include condensation of pyrazole and pyrimidine precursors under controlled temperatures (e.g., 80–100°C) in polar aprotic solvents like DMF or acetonitrile .
- Characterization :
- ¹H/¹³C NMR : Confirms connectivity of the pyrazole (δ 6.5–7.2 ppm for pyrazole protons) and pyrimidine (δ 8.3–8.8 ppm for aromatic protons) moieties.
- Mass Spectrometry : Molecular ion peak at m/z 308 (M+H⁺) validates the molecular formula C₁₄H₁₁N₇O .
- Melting Point : 160–162°C, consistent with crystalline purity .
Q. How is the purity of this compound assessed in laboratory settings?
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity.
- Elemental Analysis : Matches calculated values for C, H, N within ±0.3% .
- TLC : Single spot on silica gel plates (Rf ~0.5 in ethyl acetate/hexane, 1:1) .
Advanced Research Questions
Q. What strategies are recommended for resolving structural ambiguities in this compound using crystallography?
- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXT for structure solution, SHELXL for refinement) to resolve torsional angles and hydrogen bonding.
- Key Parameters :
- Space group: Typically monoclinic (e.g., P2₁/c).
- Hydrogen bonds: Between pyrazole N–H and pyrimidine N atoms (d = 2.8–3.0 Å) .
Q. How can researchers address discrepancies in biological activity data for this compound across studies?
- Assay Standardization : Use consistent enzyme inhibition protocols (e.g., IC₅₀ measurements with ATP concentration fixed at 10 µM).
- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability.
- Data Reconciliation : Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA with p < 0.05) .
Q. What advanced techniques are employed to study its interaction with biological targets (e.g., kinases)?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) with immobilized kinase domains.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for ligand-receptor binding .
- Molecular Dynamics Simulations : Predicts binding modes using software like AutoDock Vina (RMSD < 2.0 Å acceptable) .
Methodological Challenges and Solutions
Q. How to optimize reaction yields during scale-up synthesis?
- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling efficiency.
- Solvent Optimization : Switch to DMSO for higher solubility at elevated temperatures.
- Yield Improvement : From 65% (lab-scale) to >80% via continuous flow reactors .
Q. What are the best practices for stability testing under physiological conditions?
- pH Stability : Incubate in PBS (pH 7.4) at 37°C for 48 hours; monitor degradation via LC-MS.
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax shifts >10 nm indicate instability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
